molecular formula C18H26N2 B11114496 N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine

N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine

Cat. No.: B11114496
M. Wt: 270.4 g/mol
InChI Key: LRYLEYXCCZSAPD-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a cyclohexanamine group attached to a propyl chain, which is further connected to a 2-methylindole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine is unique due to its specific structural features, such as the cyclohexanamine group and the 2-methyl substitution on the indole ring. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H26N2

Molecular Weight

270.4 g/mol

IUPAC Name

N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine

InChI

InChI=1S/C18H26N2/c1-14-16(17-10-5-6-12-18(17)20-14)11-7-13-19-15-8-3-2-4-9-15/h5-6,10,12,15,19-20H,2-4,7-9,11,13H2,1H3

InChI Key

LRYLEYXCCZSAPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCCNC3CCCCC3

Origin of Product

United States

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